9-Thia-1-azaspiro[5.5]undecane-2,4-dione
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Overview
Description
9-Thia-1-azaspiro[5.5]undecane-2,4-dione is a spirocyclic compound characterized by a unique structure that includes both sulfur and nitrogen atoms within its ring system. This compound belongs to the class of spiro compounds, which are known for their intriguing conformational and configurational properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Thia-1-azaspiro[5.5]undecane-2,4-dione typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step . The reaction conditions often involve the use of catalysts such as Grubbs catalyst for olefin metathesis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
9-Thia-1-azaspiro[5.5]undecane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups within the compound.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced carbonyl compounds, and substituted derivatives of the original spirocyclic structure .
Scientific Research Applications
9-Thia-1-azaspiro[5.5]undecane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound has shown potential in biological studies due to its unique structural features.
Industry: Its unique properties make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 9-Thia-1-azaspiro[5.5]undecane-2,4-dione involves its interaction with molecular targets such as proteins. For instance, it has been studied as an inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacteria . The compound’s spirocyclic structure allows it to fit into specific binding sites, disrupting the normal function of the target protein.
Comparison with Similar Compounds
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: Similar in structure but contains an oxygen atom instead of sulfur.
1,3-Dioxane-1,3-dithiane spiranes: These compounds have both oxygen and sulfur atoms in their spirocyclic structure.
Uniqueness
9-Thia-1-azaspiro[5.5]undecane-2,4-dione is unique due to the presence of both sulfur and nitrogen atoms within its spirocyclic ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H13NO2S |
---|---|
Molecular Weight |
199.27 g/mol |
IUPAC Name |
9-thia-1-azaspiro[5.5]undecane-2,4-dione |
InChI |
InChI=1S/C9H13NO2S/c11-7-5-8(12)10-9(6-7)1-3-13-4-2-9/h1-6H2,(H,10,12) |
InChI Key |
HQZMTJAYZJNPPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCC12CC(=O)CC(=O)N2 |
Origin of Product |
United States |
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